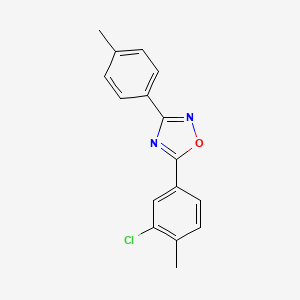
2-Amino-4-(5-ethyl-2-thienyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(5-etil-2-tienil)-1-(2-fluorofenil)-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinocarbonitrilo es un complejo compuesto orgánico que pertenece a la familia de la quinolina. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y son ampliamente estudiados en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Amino-4-(5-etil-2-tienil)-1-(2-fluorofenil)-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinocarbonitrilo típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de materiales de partida apropiados bajo condiciones controladas. Por ejemplo, la reacción podría comenzar con la formación de un intermedio a través de una reacción de ciclización, seguida de una posterior funcionalización para introducir los grupos amino, tienilo, fluorofenilo y carbonitrilo.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de catalizadores, solventes específicos y control de temperatura para facilitar las reacciones. El proceso también incluiría pasos de purificación como recristalización o cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Amino-4-(5-etil-2-tienil)-1-(2-fluorofenil)-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinocarbonitrilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de ciertos átomos dentro de la molécula.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica para reemplazar átomos o grupos específicos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH se controlan cuidadosamente para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir un derivado de quinolina con grupos funcionales adicionales que contienen oxígeno, mientras que las reacciones de sustitución podrían introducir nuevos sustituyentes en posiciones específicas de la molécula.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en ciertas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 2-Amino-4-(5-etil-2-tienil)-1-(2-fluorofenil)-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinocarbonitrilo involucra su interacción con dianas moleculares específicas. Estas dianas podrían incluir enzimas, receptores u otras proteínas dentro de los sistemas biológicos. El compuesto puede ejercer sus efectos al unirse a estas dianas y modular su actividad, lo que lleva a diversas respuestas biológicas.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de la quinolina con diferentes sustituyentes. Algunos ejemplos podrían ser:
- 2-Amino-4-(2-tienil)-1-(2-fluorofenil)-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinocarbonitrilo
- 2-Amino-4-(5-metil-2-tienil)-1-(2-clorofenil)-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinocarbonitrilo
Singularidad
La singularidad de 2-Amino-4-(5-etil-2-tienil)-1-(2-fluorofenil)-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinocarbonitrilo radica en su combinación específica de grupos funcionales y características estructurales. Estas características únicas pueden conferir actividades biológicas o reactividad química distintas en comparación con otros derivados de la quinolina.
Propiedades
Número CAS |
441783-50-2 |
|---|---|
Fórmula molecular |
C22H20FN3OS |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
2-amino-4-(5-ethylthiophen-2-yl)-1-(2-fluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H20FN3OS/c1-2-13-10-11-19(28-13)20-14(12-24)22(25)26(16-7-4-3-6-15(16)23)17-8-5-9-18(27)21(17)20/h3-4,6-7,10-11,20H,2,5,8-9,25H2,1H3 |
Clave InChI |
MLPPUEGLIJBRFE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4F)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({2-(4-chlorophenyl)-4-hydroxy-5-oxo-1-[2-(piperidin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11629288.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629292.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11629295.png)
![2-(dimethylamino)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629301.png)
![4-({[(2Z)-2-[(3,5-dichlorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11629302.png)

![(4E)-5-(4-chlorophenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11629318.png)
![2-(allylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629322.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629325.png)
![N-ethyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11629331.png)
![7-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11629353.png)
![(2-{[2-(Diphenylphosphoryl)benzyl]oxy}phenyl)phosphonic acid](/img/structure/B11629355.png)

![N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11629366.png)
